molecular formula C22H24N4O3S2 B4362058 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4362058
M. Wt: 456.6 g/mol
InChI Key: FKAQXXQIUHVPJK-UHFFFAOYSA-N
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Description

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a sulfonyl group, and a piperidine carboxamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium or platinum.

Scientific Research Applications

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-25-16-19(14-23-25)31(28,29)26-13-7-8-17(15-26)22(27)24-20-11-5-6-12-21(20)30-18-9-3-2-4-10-18/h2-6,9-12,14,16-17H,7-8,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAQXXQIUHVPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
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1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
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1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

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